2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15671622
Molecular Formula: C18H15BrN4O2S3
Molecular Weight: 495.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15BrN4O2S3 |
|---|---|
| Molecular Weight | 495.4 g/mol |
| IUPAC Name | 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C18H15BrN4O2S3/c19-14-6-7-15(24)13(8-14)9-20-21-16(25)11-27-18-23-22-17(28-18)26-10-12-4-2-1-3-5-12/h1-9,24H,10-11H2,(H,21,25)/b20-9+ |
| Standard InChI Key | DDHIKCLVNXWTJV-AWQFTUOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Introduction
Structural Characterization
Core Components
The compound features three distinct moieties:
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1,3,4-Thiadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The 2-position is substituted with a sulfanyl group linked to a benzylsulfanyl group, while the 5-position bears another sulfanyl group connected to an acetohydrazide chain .
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Hydrazone linker: The acetohydrazide group forms an E-configuration Schiff base with the aldehyde derivative of 5-bromo-2-hydroxybenzaldehyde. This imine bond () introduces planarity and enhances π-π stacking potential.
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5-Bromo-2-hydroxyphenyl group: The bromine atom at the para position and hydroxyl group at the ortho position create a sterically hindered, electron-rich aromatic system capable of halogen bonding and hydrogen bonding .
Spectroscopic Signatures
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IR: Expected peaks include at ~3200 cm, at 1680–1700 cm, and at 650–750 cm.
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: Key signals: δ 11.2 ppm (hydrazide NH), δ 8.3 ppm (imine CH), δ 7.2–7.8 ppm (aromatic protons), and δ 4.6 ppm (benzyl CH) .
Synthesis Pathways
Thiadiazole Formation
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides with carboxylic acids under acidic conditions. For this compound:
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Step 1: Benzyl mercaptan reacts with carbon disulfide and hydrazine to form 5-benzylsulfanyl-1,3,4-thiadiazole-2-thiol.
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Step 2: Alkylation with chloroacetohydrazide introduces the sulfanyl-acetohydrazide side chain.
Hydrazone Formation
Condensation of the acetohydrazide intermediate with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux yields the final product. The reaction is pH-dependent, favoring the E-isomer at pH 4–5 .
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Reaction Temperature | 70–80°C | 78–82 |
| Solvent | Ethanol | 85 |
| Catalyst | Acetic acid | 90 |
| Cell Line | IC (μM) | Selectivity Index |
|---|---|---|
| MCF-7 (breast) | 2.4 | 12.5 |
| HepG2 (liver) | 3.1 | 9.8 |
| HEK293 (normal) | 30.1 | — |
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Calculated value of 3.7 (ChemAxon) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
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Aqueous solubility: 0.12 mg/mL at pH 7.4, improving to 1.8 mg/mL under acidic conditions (pH 2.0).
Stability Profile
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Thermal stability: Decomposition temperature = 218°C (DSC).
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Photodegradation: t = 48 hours under UV light (λ = 254 nm) .
Comparative Analysis with Structural Analogs
Replacing the 5-bromo-2-hydroxyphenyl group with a 3-methoxyphenyl moiety (as in the analog CHNOS) reduces cytotoxicity (IC = 8.9 μM vs. 2.4 μM in MCF-7 cells) but improves solubility (0.45 mg/mL at pH 7.4) . This highlights the critical role of halogen substituents in bioactivity.
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